[Asp371]-Tyrosinase (369-377), human

MHC binding affinity T cell epitope Immunogenicity

Naturally deamidated tyrosinase epitope (YMDGTMSQV) with verified HLA‑A*0201 binding (IC50=1.2 µg/ml). Suitable for CTL expansion, vaccine development, and TCR engineering (PDB:7RK7). Order high‑purity, lyophilized powder with documented analytical data for reproducible T‑cell assays.

Molecular Formula C44H67F3N10O18S2
Molecular Weight 1145.2 g/mol
Cat. No. B612788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Asp371]-Tyrosinase (369-377), human
Molecular FormulaC44H67F3N10O18S2
Molecular Weight1145.2 g/mol
Structural Identifiers
InChIInChI=1S/C42H66N10O16S2.C2HF3O2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22;3-2(4,5)1(6)7/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68);(H,6,7)
InChIKeyTWALUFAMCVRLBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Asp371]-Tyrosinase (369-377), human: Peptide Sequence, MHC Restriction, and Immunological Role


[Asp371]-Tyrosinase (369-377), human (sequence: YMDGTMSQV), is a 9-amino acid peptide fragment of the melanocyte differentiation antigen tyrosinase, generated through post-translational deamidation of Asn371 to Asp [1]. This naturally occurring epitope is presented on the surface of melanoma cells by the class I MHC molecule HLA-A*0201 [2]. It serves as a target for cytotoxic T lymphocytes (CTLs) in melanoma immunotherapy and has been used in the development of tumor-targeted vaccines [3].

Why [Asp371]-Tyrosinase (369-377), human Cannot Be Replaced by Unmodified or Anchor-Modified Tyrosinase Peptides


The post-translational deamidation of Asn371 to Asp is critical for the immunological identity of [Asp371]-Tyrosinase (369-377), human. The unmodified Asn371 peptide exhibits a different HLA-A2 binding profile and elicits distinct T-cell responses [1]. Furthermore, anchor-modified analogues (e.g., 370D) have been created to enhance immunogenicity, but these modifications can alter the peptide's conformation and the specificity of the resulting T-cell repertoire [2]. Direct substitution of [Asp371]-Tyrosinase (369-377) with related tyrosinase epitopes (e.g., 368-376) is not feasible, as they differ in amino acid sequence, MHC binding affinity, and the nature of the T-cell populations they activate [3].

Quantitative Differentiators of [Asp371]-Tyrosinase (369-377), human: MHC Binding, Structural Biology, and In Vivo Efficacy


HLA-A*0201 Binding Affinity of [Asp371]-Tyrosinase (369-377)

[Asp371]-Tyrosinase (369-377) binds to HLA-A*0201 with an IC50 value of 1.2 µg/ml, as determined in a T2 cell binding assay [1]. This affinity is considered moderate and is a key determinant of its immunogenicity [1]. The unmodified Asn371 peptide has a different, likely lower, binding affinity, although a direct quantitative comparison is not available in the same assay [2].

MHC binding affinity T cell epitope Immunogenicity

Structural Basis for T-Cell Receptor Recognition

The crystal structure of the TIL1383i TCR in complex with HLA-A2 bound to the [Asp371]-Tyrosinase (369-377) peptide has been solved at 2.54 Å resolution (PDB ID: 7RK7) [1]. This structure reveals an unorthodox binding geometry that allows a class-mismatched (CD4+) TCR to functionally recognize the class I MHC-peptide complex [1]. This structural information is unique to this specific peptide and is not available for many other tyrosinase-derived epitopes [2].

Structural biology TCR-pMHC interaction X-ray crystallography

In Vivo Tumor Growth Delay in a Transgenic Mouse Model

Immunization with dendritic cells pulsed with [Asp371]-Tyrosinase (369-377) significantly delayed tumor growth in an AAD-expressing B16-F1 melanoma model using transgenic mice [1]. This model expresses a chimeric HLA-A*0201 molecule (AAD) and allows for the evaluation of human T-cell responses in mice [1]. The observed delay in tumor growth demonstrates the peptide's capacity to elicit protective anti-tumor immunity in vivo [1].

In vivo efficacy Tumor model Cancer vaccine

Primary Research and Industrial Applications for [Asp371]-Tyrosinase (369-377), human


In Vitro T-Cell Stimulation and Epitope Validation

[Asp371]-Tyrosinase (369-377) is used to stimulate and expand tyrosinase-specific CTLs from HLA-A*0201-positive donors or patients [1]. This is a fundamental step in validating T-cell responses and developing adoptive cell transfer therapies [2]. The defined HLA-A2 binding affinity (IC50 = 1.2 µg/ml) guides optimal peptide concentration for these assays [1].

Peptide-Based Cancer Vaccine Formulation

This peptide is a key component in multi-epitope melanoma vaccines [1]. Its natural post-translational modification ensures that the induced immune response is relevant to endogenously presented epitopes on tumor cells [2]. The peptide's in vivo efficacy has been demonstrated in transgenic mouse models, providing a preclinical rationale for its inclusion in vaccine formulations [3].

Structural Studies of TCR-pMHC Interactions

The availability of a high-resolution crystal structure of the HLA-A2/[Asp371]-Tyrosinase (369-377) complex bound to a clinically relevant TCR (PDB: 7RK7) makes this peptide a valuable tool for structure-guided design of TCR-based therapeutics [1]. Researchers can use this structural information to engineer high-affinity TCRs or to understand the molecular basis of cross-reactivity and CD8 independence [1].

Quality Control for MHC Tetramer Production

[Asp371]-Tyrosinase (369-377) is used to produce HLA-A2 tetramers for monitoring antigen-specific T-cell frequencies in patients receiving immunotherapies [1]. Its well-characterized MHC binding affinity and availability in high purity (e.g., 99.66% from MedChemExpress) ensures reliable and reproducible tetramer production [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Asp371]-Tyrosinase (369-377), human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.